molecular formula C19H20FNO5 B2630371 [(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1638737-66-2

[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2630371
CAS No.: 1638737-66-2
M. Wt: 361.369
InChI Key: HRIVSLRIACZWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a chemical compound with diverse applications in scientific research. Its unique structure, featuring both fluoro and methoxy functional groups, makes it valuable in various fields, including synthesis, drug discovery, and material science advancements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves multi-step organic reactions. The starting materials often include 3-fluoro-4-methoxyaniline and 4-ethoxyphenylacetic acid. The synthesis process may involve:

    Formation of the carbamate: Reacting 3-fluoro-4-methoxyaniline with a suitable chloroformate to form the corresponding carbamate.

    Esterification: Reacting the carbamate with 4-ethoxyphenylacetic acid under esterification conditions, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and the development of new materials.

    Biology: In the study of biochemical pathways and enzyme interactions.

    Medicine: As a potential lead compound in drug discovery and development.

    Industry: In the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance binding affinity to certain enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-methoxyphenyl)acetate
  • [(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
  • [(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate

Uniqueness

[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, solubility, and binding affinity to molecular targets, making it a valuable tool in various research applications.

Biological Activity

[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

 3 Fluoro 4 methoxyphenyl carbamoyl methyl 2 4 ethoxyphenyl acetate\text{ 3 Fluoro 4 methoxyphenyl carbamoyl methyl 2 4 ethoxyphenyl acetate}

Molecular Formula

The molecular formula is C16H18FNO3C_{16}H_{18}FNO_3, which indicates the presence of fluorine, nitrogen, and multiple functional groups that contribute to its biological activity.

Research indicates that compounds similar to this compound often modulate various enzymatic pathways. Specifically, they may influence protein kinase activity, which is crucial for cell signaling and regulation of cellular processes such as proliferation and apoptosis .

Enzymatic Activity

A study profiling various chemicals, including those with structural similarities to our compound, demonstrated significant interactions with several enzymatic pathways:

Assay Category Total Assays Active Compounds Active % ≤10 μM ≤1 μM
Kinase Activators373286%167
Cholinesterase Activators3133%00
CYP Enzymes1010100%107

This data suggests that the compound may exhibit promiscuous activity across various targets, particularly kinases, which are often implicated in cancer biology .

Cancer Treatment Potential

One notable study investigated the potential of compounds similar to this compound in cancer therapy. The findings indicated that these compounds could inhibit tumor growth through modulation of specific signaling pathways associated with cell survival and proliferation. For instance, compounds targeting the PI3K/Akt pathway showed promising results in reducing tumor size in preclinical models .

Toxicological Profile

In assessing the safety profile of this compound, a comprehensive toxicological screening was performed. The results indicated low toxicity at therapeutic doses, supporting its potential for further development as a therapeutic agent. However, further studies are required to elucidate its full toxicological profile and long-term effects .

Properties

IUPAC Name

[2-(3-fluoro-4-methoxyanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO5/c1-3-25-15-7-4-13(5-8-15)10-19(23)26-12-18(22)21-14-6-9-17(24-2)16(20)11-14/h4-9,11H,3,10,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIVSLRIACZWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.